Bis(2-ethylhexyl)-2-ethylhexylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[2-ethylhexoxy(2-ethylhexyl)phosphoryl]oxymethyl]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-26-28(25,21-24(12-6)18-15-9-3)27-20-23(11-5)17-14-8-2/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCVCBDBQYEFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(CC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861773 | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Chem Service MSDS] | |

| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-63-6 | |

| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethylhexyl)-2-ethylhexylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl)-2-ethylhexylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-(2-ethylhexyl)-, bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) 2-ethylhexylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate: Mechanisms, Protocols, and Industrial Relevance

This technical guide provides a comprehensive overview of the synthesis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate, a significant organophosphorus compound. Primarily utilized as a key intermediate in the production of the metal extractant P507, its synthesis is a critical process in hydrometallurgy and industrial chemistry.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanisms, a detailed experimental protocol, and process considerations.

Introduction and Industrial Significance

This compound, chemically designated as P-(2-ethylhexyl)-phosphonic acid, bis(2-ethylhexyl) ester, is an organophosphorus compound with extensive applications.[2] Its primary role is as a precursor to 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507), a highly efficient acidic organophosphorus extractant. P507 is widely used in hydrometallurgical processes for the separation and purification of rare earth metals and for nickel-cobalt separation.[1] The controlled and efficient synthesis of its parent phosphonate is therefore of paramount importance for these industries. Organophosphorus compounds, in general, are vital in fields ranging from medicinal chemistry to materials science, serving as flame retardants, plasticizers, and ligands in catalysis.[3][4]

Core Synthesis Pathways: A Mechanistic Perspective

The formation of the stable carbon-phosphorus (C-P) bond is the central challenge in phosphonate synthesis. Two classical named reactions are fundamental to this transformation: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for forging C-P bonds.[5] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. This process forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product.[6]

A Chinese patent outlines a method for preparing this compound that leverages this reaction.[1] The process starts with the synthesis of triisooctyl phosphite from isooctyl alcohol (2-ethylhexanol) and phosphorus trichloride in the presence of a base like triethylamine. This intermediate, triisooctyl phosphite, is then reacted with an alkyl halide, specifically bromo-iso-octane (a 2-ethylhexyl bromide isomer), at elevated temperatures (140°C) to induce the Arbuzov rearrangement and form the target phosphonate.[1] A phase-transfer catalyst such as tetrabutylammonium iodide is often employed to facilitate the reaction.[1]

The Michaelis-Becker Reaction

A closely related and highly effective alternative is the Michaelis-Becker reaction. This method involves the deprotonation of a dialkyl phosphite (also known as a dialkyl hydrogen phosphonate) with a strong base, followed by nucleophilic substitution on an alkyl halide.[7] This pathway is often preferred as dialkyl phosphites are common and accessible starting materials.[8]

For the synthesis of this compound, the reaction would proceed by treating Di(2-ethylhexyl) phosphite with a base (e.g., sodium hydride or sodium alkoxide) to generate the corresponding phosphonate anion.[1][9] This potent nucleophile then displaces a halide from a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) to form the desired C-P bond. Phase-transfer catalysis can also be effectively employed in this system to enhance reaction rates and yields.[9]

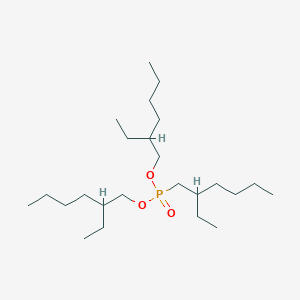

Visualizing the Synthesis Pathway

The following diagram illustrates the Michaelis-Arbuzov pathway, a common industrial route for the synthesis of the target phosphonate.

Caption: Michaelis-Arbuzov reaction pathway for phosphonate synthesis.

Detailed Experimental Protocol

This protocol is a representative synthesis based on the Michaelis-Arbuzov methodology, adapted from established patent literature.[1]

Objective: To synthesize this compound.

Step 1: Synthesis of Tri(2-ethylhexyl) Phosphite

-

Reactor Setup: Equip a 250 mL four-neck round-bottom flask with a mechanical stirrer, thermometer, constant pressure dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).

-

Reagent Charging: Charge the flask with toluene (70g), 2-ethylhexanol (20.2g, 0.155 mol), and dry triethylamine (15.2g, 0.15 mol).

-

Initiate Reaction: Begin stirring and heat the mixture to 50-80°C.

-

PCl₃ Addition: Slowly add phosphorus trichloride (6.85g, 0.05 mol) via the dropping funnel over 80-100 minutes, maintaining the temperature between 40-90°C. The formation of triethylamine hydrochloride precipitate will be observed.

-

Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 1.5-2 hours to ensure completion.

-

Work-up: Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. The filtrate is then subjected to distillation, first at atmospheric pressure to remove the toluene solvent, followed by vacuum distillation to purify the tri(2-ethylhexyl) phosphite intermediate.

Step 2: Synthesis of this compound

-

Reactor Setup: In a 100 mL three-neck flask equipped for heating and stirring, combine the purified tri(2-ethylhexyl) phosphite (e.g., 0.04 mol), 2-ethylhexyl bromide (e.g., 0.005 mol), and a catalytic amount of tetrabutylammonium iodide (0.1 eqv).

-

Reaction: Heat the mixture to 140°C and maintain this temperature with stirring overnight.

-

Cooling and Quenching: Cool the reaction mixture to room temperature.

-

Purification:

-

Add a 4% aqueous NaOH solution (20 mL) to the flask and stir to saponify any remaining acidic impurities.

-

Transfer the mixture to a separatory funnel, allow the layers to separate, and discard the aqueous layer.

-

Wash the organic phase sequentially with water until the washings are neutral (pH 7).

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

The final product is isolated via vacuum distillation, collecting the fraction at 242-245°C under a pressure of 2 mmHg.[1] A high yield (typically >95%) is expected.[1]

-

Quantitative Data and Process Parameters

The following table summarizes the key quantitative aspects of a typical synthesis.

| Parameter | Step 1: Phosphite Synthesis | Step 2: Phosphonate Synthesis | Notes |

| Key Reactants | 2-Ethylhexanol, PCl₃, Triethylamine | Tri(2-ethylhexyl) phosphite, 2-Ethylhexyl bromide | |

| Molar Ratio | ~3.1 : 1 : 3 (Alcohol:PCl₃:Base) | ~8 : 1 (Phosphite:Bromide) | A large excess of phosphite is used in the patent example.[1] |

| Solvent | Toluene | None (Neat Reaction) | |

| Catalyst | N/A | Tetrabutylammonium Iodide | Phase-transfer catalyst. |

| Temperature | 40 - 90 °C | 140 °C | Step 2 requires significant thermal energy. |

| Reaction Time | 3 - 4 hours | Overnight | |

| Typical Yield | High | > 95% | Reported yield after distillation.[1] |

Quality Control and Characterization

To ensure the identity and purity of the final product, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for structural confirmation. ³¹P NMR is particularly powerful for verifying the formation of the phosphonate, which will exhibit a characteristic chemical shift.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess purity and confirm the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, notably the strong P=O stretch characteristic of phosphonates.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the Michaelis-Arbuzov or Michaelis-Becker reactions. The industrial methodology, as detailed in patent literature, favors the Michaelis-Arbuzov pathway, which provides high yields and purity after vacuum distillation.[1] A thorough understanding of the underlying reaction mechanisms and careful control over reaction parameters such as temperature, stoichiometry, and purification are critical for successful and efficient production of this key industrial intermediate.

References

- CN102796137B, Method for preparing 0,0-di(2-ethylhexyl)

-

Fletcher, M.D. (2002). Organophosphorus Reagents. In P.J. Murphy (Ed.), Organophosphorus Reagents: A Practical Approach in Chemistry. Oxford University Press. (General reference for Michaelis-Becker reaction) [Link]

-

PubChem. Bis(2-ethylhexyl) 2-ethylhexylphosphonate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. (General reference for Michaelis-Arbuzov mechanism) [Link]

-

Fakhraian, H. (2006). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3), 511-518. [Link]

-

Frontiers Media SA. Synthesis and Application of Organophosphorus Compounds. Research Topic. [Link]

-

Grokipedia. Michaelis–Arbuzov reaction. [Link]

Sources

- 1. CN102796137B - Method for preparing 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate - Google Patents [patents.google.com]

- 2. Bis(2-ethylhexyl) 2-ethylhexylphosphonate | C24H51O3P | CID 78952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 5. grokipedia.com [grokipedia.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]

- 8. 双(2-乙基己基)亚磷酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-ethylhexyl)-2-ethylhexylphosphonate

This guide provides a comprehensive overview of the physicochemical properties of Bis(2-ethylhexyl)-2-ethylhexylphosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of this molecule, underpinned by established scientific methodologies and data.

Introduction and Molecular Structure

This compound (CAS No. 126-63-6) is an organophosphorus ester with a range of industrial and potential pharmaceutical applications.[1] Its structure, characterized by three 2-ethylhexyl chains attached to a phosphonate group, imparts specific properties such as high thermal stability and lipophilicity. These characteristics are pivotal in its function as a plasticizer, flame retardant, and solvent extractor.[1] Understanding its fundamental physicochemical properties is paramount for its application in formulation science, materials engineering, and as a potential excipient in drug delivery systems.

Molecular Structure

The molecular structure of this compound is fundamental to its physical and chemical behavior. The presence of the phosphonate group and the branched alkyl chains are key determinants of its properties.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various applications, including its miscibility with other substances, its performance at different temperatures, and its potential for environmental distribution.

| Property | Value | Source(s) |

| Molecular Formula | C24H51O3P | [1][2] |

| Molar Mass | 418.63 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.904 g/cm³ | [1][2] |

| Boiling Point | 479.2 °C at 760 mmHg | [1][2] |

| Flash Point | 256.8 °C | [1][2] |

| Vapor Pressure | 7.02E-09 mmHg at 25°C | [1] |

| Refractive Index | 1.446 | [2] |

| Solubility | Insoluble in water; miscible with most common organic solvents. |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves the reaction of phosphorus trichloride with 2-ethylhexanol, followed by an Arbuzov rearrangement.

Synthesis Protocol

A representative laboratory-scale synthesis is detailed below, adapted from established patent literature.[3] This procedure is designed to yield a high-purity product suitable for research and development purposes.

Materials:

-

Phosphorus trichloride (PCl₃)

-

2-Ethylhexanol

-

Triethylamine (or another suitable base)

-

Toluene (or another suitable solvent)

-

Bromoethane (for Arbuzov rearrangement)

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Phosphite Ester Formation: To a solution of 2-ethylhexanol (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5°C, add phosphorus trichloride (1.0 equivalent) dropwise while maintaining the temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up and Isolation of Intermediate: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to remove the toluene, yielding crude tris(2-ethylhexyl) phosphite.

-

Arbuzov Rearrangement: The crude tris(2-ethylhexyl) phosphite is heated with a catalytic amount of an alkyl halide, such as bromoethane, at a temperature of 120-140°C for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Purification: The resulting crude this compound is purified by vacuum distillation to obtain the final product as a colorless, viscous liquid.[3]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following section outlines the key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 0.8-1.7 ppm) corresponding to the overlapping signals of the methyl and methylene protons of the three 2-ethylhexyl groups. The protons on the carbons adjacent to the oxygen atoms and the phosphorus atom will appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the 2-ethylhexyl chains. The carbons directly bonded to oxygen and phosphorus will be deshielded and appear at a lower field.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a definitive technique for characterizing organophosphorus compounds. This compound is expected to show a single resonance in the phosphonate region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

P=O stretch: A strong absorption band around 1250 cm⁻¹.

-

P-O-C stretch: Strong absorption bands in the region of 1020-1050 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorption bands in the region of 2850-2960 cm⁻¹.

A reference gas-phase IR spectrum is available from the NIST WebBook, which can be used for identification purposes.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. While a detailed fragmentation analysis for this compound is not widely published, electron ionization (EI) would likely lead to fragmentation of the ester linkages and the alkyl chains. The molecular ion peak (M⁺) at m/z 418.63 would be expected, although it may be of low intensity.

Chromatographic Analysis (GC-MS and HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is a suitable technique for the analysis of this semi-volatile compound.

Experimental Workflow:

Caption: A typical GC-MS analytical workflow.

Step-by-Step Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector at 280°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

High-Performance Liquid Chromatography (HPLC):

HPLC can also be employed, particularly for non-volatile impurities or for formulations where GC is not suitable. A reverse-phase method would be appropriate.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Applications in Research and Development

The unique combination of properties of this compound makes it a compound of interest for various applications in the scientific and pharmaceutical fields.

-

Plasticizer for Polymers: Its primary industrial use is as a plasticizer for polymers such as PVC, enhancing their flexibility and durability. This property can be relevant in the development of drug-eluting medical devices or specialized packaging materials.

-

Solvent Extraction: In analytical and process chemistry, it can be used as a solvent for the extraction of metal ions.

-

Excipient in Formulations: Its high boiling point, low volatility, and lipophilic nature suggest its potential as a non-volatile solvent or plasticizer in topical, transdermal, or implantable drug delivery systems. However, thorough toxicological evaluation would be required for such applications.

Conclusion

This compound is a well-defined organophosphorus compound with a distinct set of physicochemical properties. This guide has provided a detailed overview of its molecular structure, methods of synthesis and purification, and a comprehensive approach to its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals, enabling a deeper understanding and facilitating the effective application of this compound in their respective fields.

References

-

ChemBK. This compound. [Link]

- Google Patents. Method for preparing 0,0-di(2-ethylhexyl)

-

PubChem. Bis(2-ethylhexyl) 2-ethylhexylphosphonate. [Link]

-

NIST. Bis(2-ethylhexyl)-2-ethylhexyl phosphonate. [Link]

-

NIST WebBook. Bis(2-ethylhexyl)-2-ethylhexyl phosphonate IR Spectrum. [Link]

-

LookChem. This compound. [Link]

Sources

CAS number 126-63-6 chemical properties

An In-Depth Technical Guide to the Chemical Properties of Bis(2-ethylhexyl)-2-ethylhexylphosphonate (CAS 126-63-6)

Introduction

This compound (CAS No. 126-63-6) is an organophosphorus compound belonging to the phosphonate ester class. Characterized by a central phosphorus atom double-bonded to one oxygen and single-bonded to another oxygen and a carbon, this molecule features three bulky, hydrophobic 2-ethylhexyl groups.[1] This structure imparts high thermal stability, low volatility, and significant miscibility with organic solvents, making it a versatile component in various industrial and research applications.[1][2] While widely employed as a plasticizer, flame retardant, and antifoam agent, its utility for researchers, particularly in materials science and analytical chemistry, lies in its application as a solvent for heavy metal extraction and separation processes.[2][3] This guide provides a comprehensive overview of its core chemical properties, reactivity, synthesis, and analytical characterization, tailored for professionals in research and development.

Physicochemical Properties

This compound is a viscous, colorless to pale yellow oily liquid with a high molecular weight and low water solubility.[1][3][4] Its high boiling point and flash point are indicative of its suitability for high-temperature applications. The large, branched alkyl chains contribute to its hydrophobic nature, quantified by a high LogP value, which is a critical parameter for its use in liquid-liquid extraction systems.[2][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 126-63-6 | [2][4][6] |

| Molecular Formula | C₂₄H₅₁O₃P | [1][2][7] |

| Molecular Weight | 418.64 g/mol | [2][4][7] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][3][4] |

| Density | 0.904 g/cm³ | [2][7] |

| Boiling Point | 479.2 °C at 760 mmHg | [2][7] |

| Flash Point | 256.8 °C | [2][7] |

| Vapor Pressure | 7.02 x 10⁻⁹ mmHg at 25 °C | [2] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organics | Miscible with most common organic solvents | [3] |

| LogP (Octanol/Water) | 8.9 | [2] |

| Refractive Index | Data not consistently available |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the phosphonate ester functional group. The direct carbon-phosphorus (C-P) bond provides enhanced stability against hydrolysis and enzymatic degradation compared to the P-O-C linkages found in phosphate esters.

-

Stability : The compound is stable under normal storage conditions. High thermal stability is one of its key features.

-

Hydrolysis : Like other phosphonate esters, it is susceptible to hydrolysis under aggressive acidic or basic conditions, which cleaves the P-O-C ester bonds. However, this reaction is generally slower than for analogous phosphates.[8][9] Cleavage of the more robust P-C bond requires harsh conditions.[8]

-

Incompatibilities : It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.

-

Hazardous Decomposition : When subjected to high temperatures, such as in a fire, it can decompose to produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and oxides of phosphorus (PₓOᵧ).

The logical relationship for its primary degradation pathway via hydrolysis can be visualized as follows:

Caption: Hydrolytic degradation pathway of the phosphonate ester.

Synthesis Pathways

The synthesis of phosphonate esters is well-established in organophosphorus chemistry. A primary route is a variation of the Michaelis–Arbuzov reaction.[8] For this compound, a common industrial method involves the reaction of phosphorus trichloride (PCl₃) with an excess of 2-ethylhexanol. This typically proceeds through a phosphite intermediate which then rearranges to the more thermodynamically stable phosphonate.[10]

A generalized workflow for this synthesis is outlined below:

Caption: Generalized workflow for phosphonate ester synthesis.

Analytical Characterization

For quality control, environmental monitoring, and research applications, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound due to its high sensitivity and selectivity.[11] Reverse-phase High-Performance Liquid Chromatography (HPLC) is also a viable technique.[12]

Experimental Protocol: GC-MS Analysis

This protocol provides a standardized methodology for the analysis of this compound in an organic solvent matrix.

1. Objective: To identify and quantify this compound using GC-MS.

2. Materials & Equipment:

-

Standard: this compound, >98% purity.

-

Solvent: Dichloromethane or Hexane (GC grade).

-

Apparatus: Gas Chromatograph with a Mass Selective Detector (MSD), autosampler, GC vials with PTFE-lined caps, volumetric flasks, micropipettes.

3. Standard Preparation: a. Prepare a stock solution of 1000 µg/mL by dissolving 10 mg of the standard in 10 mL of dichloromethane. b. Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation: a. For a liquid sample, accurately dilute a known volume or weight in the chosen solvent to bring the expected concentration within the calibration range. b. If extracting from a solid matrix (e.g., polymer), weigh the sample, add solvent, and facilitate extraction using sonication. Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.[11]

5. GC-MS Instrumental Parameters (Typical):

-

GC Column: 5% Phenyl-Methyl silicone bonded-phase capillary column (e.g., HP-5ms, 30m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Mode: Splitless, 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 310°C, and hold for 10 min.

-

MSD Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions should be determined from the standard's mass spectrum.

-

6. Data Analysis: a. Identification: Confirm the identity of the analyte by matching its retention time and mass spectrum with the prepared standard. b. Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the unknown sample using linear regression.

Applications in Research and Drug Development

While not a direct pharmaceutical agent, the unique properties of this compound and related organophosphorus compounds make them valuable tools in research contexts that support drug development.

-

Solvent Extraction of Metal Ions: Phosphonate esters act as effective extractants (ligands) for various metal ions. This is highly relevant in hydrometallurgy for the separation of rare-earth elements and in analytical chemistry for sample purification.[2][13] In a research setting, this could be applied to remove metallic catalyst residues from a synthesized active pharmaceutical ingredient (API) or to pre-concentrate trace metal ions from complex biological matrices for analysis. The mechanism is analogous to that of Di(2-ethylhexyl)phosphoric acid (D2EHPA), a well-studied extractant.[13][14]

-

Plasticizer in Medical Devices: As a plasticizer, it can be found in polymers used for medical tubing, packaging, and other devices.[1] For drug development professionals, this necessitates its consideration as a potential extractable and leachable (E&L) compound that could migrate from container closure systems into a drug product, requiring validated analytical methods for its detection.[15]

-

Chemical Warfare Agent Simulant: Due to structural similarities to nerve agents (G-series agents are phosphonates), compounds like Bis(2-ethylhexyl) phosphonate have been studied as simulants for chemical warfare agents to research their environmental fate and persistence without handling the highly toxic agents themselves.[16][17]

Safety and Toxicology

This compound is classified as an irritant. Proper handling is essential to minimize exposure risks.

-

Human Health Hazards:

-

Environmental Hazards: The compound may cause long-term adverse effects in the aquatic environment and has the potential to bioaccumulate.[18] Discharge into the environment should be avoided.

-

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles or a face shield.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizers.

-

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-ethylhexyl) 2-ethylhexylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PHOSPHONATE ESTER. Retrieved from [Link]

-

Keglevich, G., et al. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 939. Available at: [Link]

- Google Patents. (n.d.). CN102796137B - Method for preparing 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate.

-

Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

-

AAA Waterproofing Front Range. (2016). Aussie Membrane 520 Safety Data Sheet. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Acute Environmental Toxicity and Persistence of a Chemical Agent Simulant: 2-Chloroethyl Ethyl Sulfide (CEES). Retrieved from [Link]

-

SIELC Technologies. (2018). Bis(2-ethylhexyl) phosphonate. Retrieved from [Link]

-

AVM Industries. (n.d.). Aussie Coat® 620P Pedestrian Traffic Coating. Retrieved from [Link]

-

Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate.

-

PubChem. (n.d.). Bis(2-ethylhexyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). Solvent Extraction of Cadmium (II) from Sulfate Medium by Bis(2-ethylhexyl) Phosphoric Acid in Toluene. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (2002). Quantum Chemical Study of the Phosphite-Phosphonate Tautomerization: Applications to bis(2-Ethylhexyl) Phosphonate (BIS) and Other Simulants for Chemical Warfare Agents. Retrieved from [Link]

-

PMC. (n.d.). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). Determination of bis(2-ethylhexyl) phthalate in water by high-performance liquid chromatography with direct on-column preconcentration. Retrieved from [Link]

-

NICNAS. (2013). Hexanedioic acid, bis(2-ethylhexyl) ester: Human health tier II assessment. Australian Department of Health. Retrieved from [Link]

-

SIELC Technologies. (2018). Bis(2-ethylhexyl) phosphate. Retrieved from [Link]

-

SIBUR International GmbH. (2020). SAFETY DATA SHEET - BIS(2-ETHYLHEXYL) TEREPHTHALATE. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Retrieved from [Link]

Sources

- 1. CAS 126-63-6: Bis(2-ethylhexyl) 2-ethylhexylphosphonate [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 126-63-6 [chemicalbook.com]

- 4. Bis(2-ethylhexyl) 2-ethylhexylphosphonate | C24H51O3P | CID 78952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Phosphonate - Wikipedia [en.wikipedia.org]

- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102796137B - Method for preparing 0,0-di(2-ethylhexyl)-2-ethylhexyl phosphonate - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Bis(2-ethylhexyl) phosphonate | SIELC Technologies [sielc.com]

- 13. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. aaawaterproofingfrontrange.com [aaawaterproofingfrontrange.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Bis(2-ethylhexyl)-2-ethylhexylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl)-2-ethylhexylphosphonate is an organophosphorus compound with significant industrial applications, including roles as a plasticizer, flame retardant, and agent for heavy metal extraction.[1][2] A thorough understanding of its molecular structure and conformational dynamics is paramount for optimizing its performance in various applications and for predicting its toxicological and environmental impact. This guide provides a detailed exploration of the molecular architecture of this compound, delving into its conformational possibilities and the contemporary analytical techniques employed for its characterization. We will examine the interplay of steric and electronic effects that govern its three-dimensional structure and discuss the methodologies for its empirical and computational analysis.

Introduction: The Significance of Molecular Configuration

The functionality of a chemical compound is intrinsically linked to its three-dimensional structure. For a molecule as flexible as this compound, which possesses numerous rotatable bonds, the concept of a single static structure is insufficient.[3] Instead, it exists as a dynamic ensemble of interconverting conformers. The specific conformations that are energetically favorable will dictate the molecule's physical properties, its reactivity, and its ability to interact with other molecules. In the context of drug development and toxicology, understanding the conformational landscape of a molecule is crucial for predicting its binding affinity to biological targets and its metabolic fate.

Molecular Structure of this compound

This compound is a phosphonic acid ester. The central phosphorus atom is pentavalent and adopts a tetrahedral geometry. It is double-bonded to one oxygen atom (a phosphoryl group) and single-bonded to a 2-ethylhexyl group and two 2-ethylhexyloxy groups.

Key Structural Features:

-

Molecular Weight: 418.64 g/mol [3]

-

IUPAC Name: 3-[[2-ethylhexoxy(2-ethylhexyl)phosphoryl]oxymethyl]heptane[5]

The presence of three bulky, chiral 2-ethylhexyl groups introduces significant steric hindrance around the central phosphorus atom. This steric crowding plays a critical role in determining the preferred conformational arrangement of the molecule.

| Property | Value | Source |

| Molecular Formula | C24H51O3P | [3][4] |

| Molecular Weight | 418.64 g/mol | [3] |

| Density | 0.904 g/cm³ | [3] |

| Boiling Point | 479.2 °C at 760 mmHg | [3][4] |

| Flash Point | 256.8 °C | [3][4] |

| Rotatable Bond Count | 20 | [3] |

Diagram of the Molecular Structure:

Caption: 2D representation of this compound.

Conformational Analysis: A Molecule in Motion

The conformational flexibility of this compound arises from the rotation around its numerous single bonds. The most significant rotations influencing the overall shape of the molecule are those around the P-O, P-C, and C-C bonds of the ethylhexyl chains. Due to its high flexibility, generating a single, stable 3D conformer is computationally challenging.[5]

The conformation of organophosphorus compounds is a subject of extensive research, with theoretical and experimental methods providing valuable insights.[6][7][8] The relative orientation of the bulky substituents around the phosphorus center is governed by a delicate balance of steric repulsion and electronic interactions.

Workflow for Conformational Analysis:

Caption: A comprehensive workflow for the conformational analysis of this compound.

Experimental Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

-

¹H and ¹³C NMR: These spectra provide information about the carbon-hydrogen framework of the molecule. The complexity of the spectra for this compound, arising from the overlapping signals of the three ethylhexyl groups, can be resolved using two-dimensional NMR techniques like COSY and HSQC.

-

³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment and can provide insights into the conformation around the P-O and P-C bonds.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can detect through-space interactions between protons that are in close proximity, providing crucial information for determining the relative orientation of the alkyl chains.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, ³¹P, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Assign the signals in the ¹H and ¹³C spectra with the aid of 2D NMR data. Analyze the ³¹P chemical shift and the NOESY cross-peaks to deduce conformational preferences.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved.

-

P=O Stretching: The stretching vibration of the phosphoryl group (P=O) is typically observed in the region of 1250-1300 cm⁻¹. The exact position and shape of this band can be influenced by the molecular conformation.

-

P-O-C and P-C Stretching: These vibrations are found in the fingerprint region of the spectrum and can also be sensitive to conformational changes.

Protocol for IR Analysis:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the P=O, P-O-C, and P-C functional groups.

Computational Chemistry: A Theoretical Lens

Given the challenges in obtaining a crystal structure for such a flexible molecule, computational modeling is an indispensable tool for exploring its conformational landscape.[9][10][11][12]

-

Molecular Mechanics (MM) and Molecular Dynamics (MD): These methods are used to perform an initial search for low-energy conformers. MD simulations can provide insights into the dynamic behavior of the molecule over time.

-

Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and are used to optimize the geometries and calculate the relative energies of the conformers identified by MM/MD.[13][14]

Protocol for Computational Analysis:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

-

DFT Optimization: Take the lowest energy conformers from the MM search and perform geometry optimization and frequency calculations using DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Analysis: Analyze the relative energies of the optimized conformers to identify the most stable structures. The calculated vibrational frequencies can be compared with experimental IR spectra, and NMR chemical shifts can also be predicted and compared with experimental data.

Conclusion: An Integrated Approach to a Complex Molecule

The molecular structure and conformational behavior of this compound are complex, arising from the interplay of its flexible alkyl chains and the sterically crowded phosphorus center. A comprehensive understanding of this molecule necessitates an integrated approach that combines experimental techniques like NMR and IR spectroscopy with computational modeling. While a single "structure" is an oversimplification, this guide has outlined the methodologies to characterize the ensemble of conformations that define the properties and reactivity of this important industrial chemical. This knowledge is fundamental for its application in materials science and for assessing its interactions with biological systems.

References

-

Vereshchagina, Y. A., Ishmaeva, E. A., & Zverev, V. V. (2005). Theoretical conformational analysis of organophosphorus compounds. Russian Chemical Reviews, 74(4), 297–315. [Link]

-

Vereshchagina, Ya. A., Ishmaeva, E. A., & Zverev, V. V. (2005). Theoretical Conformational Analysis of Organophosphorus Compounds. ChemInform, 36(38). [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Pudovik, M. A., et al. (2011). Theoretical Conformational Analysis of Cyclic Organophosphorus and Organosilicon Compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 830-837. [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-ethylhexyl) 2-ethylhexylphosphonate. Retrieved from [Link]

-

Wang, X., et al. (2020). Computational insight into biotransformation profiles of organophosphorus flame retardants to their diester metabolites by cytochrome P450. Environmental Science & Technology, 54(1), 453-462. [Link]

-

Vereshchagina, Y. A., Ishmaeva, E. A., & Zverev, V. V. (2005). Theoretical conformational analysis of organophosphorus compounds. Russian Chemical Reviews, 74(4), 297-315. [Link]

-

NIST. (n.d.). Bis(2-ethylhexyl)-2-ethylhexyl phosphonate. Retrieved from [Link]

-

ResearchGate. (2011). Theoretical Conformational Analysis of Cyclic Organophosphorus and Organosilicon Compounds. [Link]

-

Wang, X., et al. (2020). Computational evaluation of interactions between organophosphate esters and nuclear hormone receptors. Environmental Research, 182, 108982. [Link]

-

Zhang, Y., et al. (2023). Computational Studies on the Interaction of Organophosphorus Pesticides with Acetylcholinesterase and Butyrylcholinesterase: Quantum Chemical Cluster Model and HSAB Approaches. Crystals, 13(1), 153. [Link]

-

Dorofeeva, O. V., & Moiseeva, N. F. (2006). Computational study of the thermochemistry of organophosphorus(III) compounds. The Journal of Physical Chemistry A, 110(28), 8925-8932. [Link]

Sources

- 1. This compound | 126-63-6 [chemicalbook.com]

- 2. CAS 126-63-6: Bis(2-ethylhexyl) 2-ethylhexylphosphonate [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Bis(2-ethylhexyl) 2-ethylhexylphosphonate | C24H51O3P | CID 78952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

- 7. sci-hub.ru [sci-hub.ru]

- 8. Theoretical conformational analysis of organophosphorus compounds [chooser.crossref.org]

- 9. Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational evaluation of interactions between organophosphate esters and nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal and Chemical Stability of Bis(2-ethylhexyl)-2-ethylhexylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Stability Landscape of a Key Excipient

Bis(2-ethylhexyl)-2-ethylhexylphosphonate, a prominent organophosphorus compound, finds diverse applications, including its use as a plasticizer and solvent. In the pharmaceutical realm, understanding the stability of any excipient is not merely a regulatory formality but a cornerstone of ensuring the safety, efficacy, and shelf-life of a drug product. This guide provides a comprehensive technical overview of the thermal and chemical stability of this compound. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of organophosphorus chemistry, data from structurally analogous compounds, and validated analytical methodologies to provide a robust framework for its stability assessment. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to anticipate its degradation pathways, design meaningful stability studies, and interpret the resulting data with confidence.

Molecular Profile and Physicochemical Properties

This compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a 2-ethylhexyl group and two 2-ethylhexyloxy groups. This structure imparts significant lipophilicity to the molecule.

| Property | Value | Source |

| Molecular Formula | C24H51O3P | |

| Molecular Weight | 418.6 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 479.2 °C at 760 mmHg | [2] |

| Flash Point | 256.8 °C | [2] |

| Density | 0.904 g/cm³ | [2] |

| Water Solubility | Insoluble | [1] |

Thermal Stability: A High-Temperature Profile

Organophosphorus compounds, particularly phosphonates, are generally recognized for their thermal robustness. The thermal degradation of this compound is anticipated to occur at elevated temperatures, likely involving the cleavage of the C-O and P-C bonds.

Anticipated Thermal Decomposition Pathway

The thermal degradation of alkyl phosphonates often proceeds via an elimination reaction, leading to the formation of an alkene and a phosphonic acid. For this compound, this would involve the breaking of the ester linkages. At higher temperatures, the P-C bond can also cleave. Upon extensive heating in the presence of oxygen, the ultimate decomposition products would be toxic fumes of phosphorus oxides.[3]

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability, Thermogravimetric Analysis (TGA) is the method of choice. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the thermal degradation profile of this compound.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the analysis in both atmospheres provides insights into the influence of oxygen on the degradation process.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify the temperatures at which 5%, 10%, and 50% mass loss occurs.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Rationale: The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and analysis time. An inert nitrogen atmosphere allows for the study of purely thermal degradation, while an air atmosphere reveals the susceptibility to thermo-oxidative degradation.

Coupled Technique: TGA-FTIR

For a more in-depth analysis, coupling the TGA instrument with a Fourier-Transform Infrared (FTIR) spectrometer allows for the identification of the evolved gases during decomposition.[4][5] This provides direct evidence for the proposed degradation products, such as alkenes and phosphorus-containing species.

Chemical Stability: A Multi-faceted Assessment

The chemical stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. Forced degradation studies are instrumental in elucidating these degradation pathways and identifying potential degradation products.[6][7]

Hydrolytic Stability

Phosphonates are generally more resistant to hydrolysis than their phosphate ester counterparts due to the direct carbon-phosphorus bond. However, under forcing acidic or basic conditions, the ester linkages can be cleaved. The bulky 2-ethylhexyl groups are expected to provide some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered alkyl phosphonates.[3]

Anticipated Hydrolytic Degradation Pathway:

Hydrolysis is expected to occur in a stepwise manner, first yielding 2-ethylhexanol and the corresponding phosphonic acid monoester, which can further hydrolyze to 2-ethylhexylphosphonic acid.

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidative Stability

The hydrocarbon side chains of this compound are the most likely sites for initial oxidative attack. The tertiary carbon atoms in the 2-ethylhexyl groups are particularly susceptible to radical abstraction, leading to the formation of hydroperoxides, which can then decompose to form a variety of degradation products, including ketones and alcohols.

Anticipated Oxidative Degradation Pathway:

Oxidation is likely initiated by radical species, leading to the formation of hydroperoxides on the alkyl chains. These can then undergo further reactions to form more stable oxygenated products.

Caption: Proposed oxidative degradation pathway of this compound.

Photostability

While this compound does not possess significant chromophores that absorb UV-visible light, photodegradation can still occur, particularly in the presence of photosensitizers. The energy from light can lead to the formation of radical species that can initiate oxidative degradation pathways similar to those described above.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Heat the solid or liquid sample at a temperature below its decomposition point (as determined by TGA) for a specified period.

-

Photodegradation: Expose the sample solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a specified duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and analyze using a suitable stability-indicating analytical method (see Section 4).

-

Data Analysis:

-

Quantify the amount of remaining this compound.

-

Identify and quantify the major degradation products.

-

Propose degradation pathways based on the identified products.

-

Rationale: The conditions for forced degradation are intentionally more severe than those expected during storage to accelerate the degradation process and generate detectable levels of degradation products in a shorter timeframe.[8]

Stability-Indicating Analytical Methodology

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with a suitable detector is a commonly employed technique for this purpose.

Proposed HPLC Method

Objective: To develop a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector or a Charged Aerosol Detector (CAD). A CAD is particularly useful as the target molecule lacks a strong UV chromophore.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting point would be a gradient from 60% acetonitrile to 100% acetonitrile over 20-30 minutes. The mobile phase may need to be modified with a small amount of acid (e.g., 0.1% formic acid) for better peak shape if using a mass spectrometer.[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at a low wavelength (e.g., 210 nm) or CAD. For structural elucidation of degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.

Sources

- 1. canada.ca [canada.ca]

- 2. Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Polymer characterisation technique : TGA - FTIR - Impact Solutions [impact-solutions.co.uk]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Bis(2-ethylhexyl) phosphonate | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Analysis of Bis(2-ethylhexyl)-2-ethylhexylphosphonate Degradation Products

Executive Summary

Bis(2-ethylhexyl)-2-ethylhexylphosphonate (BEH-EHP) is an organophosphorus compound that may be present in materials used in pharmaceutical manufacturing and storage, such as plastics and polymers. As an extractable or leachable, its stability and potential degradation are of significant concern for drug product safety, efficacy, and regulatory compliance. Degradation products can introduce new, uncharacterized impurities into a drug formulation, posing a potential risk to patients. This guide provides a comprehensive framework for identifying and analyzing the degradation products of BEH-EHP. We will explore the primary degradation mechanisms, outline a robust analytical strategy centered on forced degradation studies, and provide detailed protocols for liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The methodologies described herein are designed to establish stability-indicating analytical methods, a critical component of drug development and quality control.[1][2]

Introduction: The Imperative for Degradation Profiling

BEH-EHP, a phosphonate ester, is utilized in various industrial applications. Its presence in the pharmaceutical manufacturing stream, even at trace levels, necessitates a thorough understanding of its chemical behavior over the product's shelf-life. Regulatory bodies mandate that any substance that can leach from container closure systems or manufacturing components into a drug product be rigorously evaluated.[3][4] Forced degradation studies are a cornerstone of this evaluation, serving multiple critical functions:

-

Elucidation of Degradation Pathways: By subjecting BEH-EHP to accelerated stress conditions, we can predict the degradation products likely to form under normal storage.[1][4]

-

Development of Stability-Indicating Methods: These studies are essential for developing and validating analytical methods that can separate and quantify the parent compound from its degradation products, ensuring the method is "stability-indicating."[5]

-

Informing Formulation and Packaging: Understanding the molecule's liabilities helps in selecting appropriate excipients, container materials, and storage conditions to minimize degradation.[1]

-

Ensuring Patient Safety: The primary goal is to identify and characterize potentially harmful impurities, ensuring the safety and potency of the final drug product.[1][3]

This guide provides the scientific rationale and practical steps for conducting a comprehensive degradation analysis of BEH-EHP.

Predicted Mechanisms of BEH-EHP Degradation

The chemical structure of BEH-EHP—a central phosphorus atom bonded to one alkyl group and two alkoxy groups—dictates its primary degradation pathways. Organophosphorus esters are susceptible to several modes of degradation.[6][7][8]

Hydrolytic Degradation

Hydrolysis is the most anticipated degradation pathway for esters in aqueous environments. The reaction involves the cleavage of one or both of the P-O-C ester bonds, catalyzed by acid or base.

-

Acid/Base Catalyzed Hydrolysis: The ester linkages are susceptible to cleavage, yielding 2-ethylhexanol and the corresponding phosphonic acid. The initial hydrolysis product would be Mono(2-ethylhexyl)-2-ethylhexylphosphonic acid , followed by further hydrolysis to 2-ethylhexylphosphonic acid .

-

Associated Degradant: The released 2-ethylhexanol is a primary degradation product.

Oxidative Degradation

While the carbon-phosphorus (C-P) bond in phosphonates is notably resistant to cleavage, the surrounding alkyl chains can be susceptible to oxidation.[9][10]

-

Mechanism: Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to hydroxylation or other oxidative modifications of the 2-ethylhexyl chains. This pathway is generally less prominent than hydrolysis but must be investigated.

Thermal Degradation

High temperatures, which can be encountered during manufacturing or improper storage, can induce degradation. For organophosphorus esters, a common thermal degradation route is the elimination of a phosphorus acid, although this typically occurs at elevated temperatures.[6][7][8][11] The stability of phosphonates is generally higher than that of phosphates.[6][7][8]

Photolytic Degradation

As part of a comprehensive forced degradation study according to ICH Q1B guidelines, photostability must also be assessed.[12] Direct photolysis by exposure to UV or visible light can provide the energy to break chemical bonds, although specific pathways for BEH-EHP are not widely documented and would need to be determined experimentally.

The following diagram illustrates the most probable degradation pathways for BEH-EHP, focusing on hydrolysis.

Caption: Proposed hydrolytic degradation pathway of BEH-EHP.

A Strategic Approach to Analysis

A successful analysis hinges on a well-designed strategy that combines forced degradation to generate relevant products with a highly specific and sensitive analytical technique to resolve and identify them.

The Analytical Workflow

The overall process follows a logical sequence from stress testing to final data interpretation. The goal is to develop a stability-indicating method that can be validated and used for routine quality control or stability testing.

Caption: General workflow for BEH-EHP degradation product analysis.

Designing a Forced Degradation Study

The objective of a forced degradation study is to achieve a target degradation of approximately 5-20%.[5] Degradation beyond this level can lead to secondary and tertiary products that may not be relevant to real-world stability and can complicate data analysis.[5] A placebo and/or blank should be run in parallel to distinguish degradation products from excipient-related impurities or solvent artifacts.[5]

| Stress Condition | Typical Reagents and Conditions | Rationale & Primary Target |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) for various time points | Simulates acidic environments; targets ester bond cleavage.[12] |

| Base Hydrolysis | 0.1 M NaOH, room temp or slightly heated | Simulates alkaline environments; targets ester bond cleavage.[12] |

| Oxidation | 3% H₂O₂, room temperature | Investigates susceptibility to oxidative degradation.[5][12] |

| Thermal | Solid or solution state, heated (e.g., 80-100 °C) | Assesses stability at elevated temperatures.[6][7][8][12] |

| Photolytic | Exposure to light source per ICH Q1B guidelines | Evaluates light sensitivity.[12] |

Core Methodologies: From Sample to Spectrum

The analysis of organophosphorus compounds and their often more polar degradation products requires robust sample preparation and versatile analytical techniques.

Sample Preparation: Minimizing Interference

The choice of sample preparation technique is dictated by the complexity of the sample matrix.

-

Dilute-and-Shoot: For simple matrices, such as a solution of pure BEH-EHP in a solvent, a direct dilution into the mobile phase is the fastest approach.

-

Liquid-Liquid Extraction (LLE): Useful for extracting BEH-EHP and its less polar degradants from aqueous drug product formulations into an immiscible organic solvent (e.g., methyl tert-butyl ether, dichloromethane).

-

Solid-Phase Extraction (SPE): Offers a more selective cleanup. A reversed-phase (C18) or mixed-mode sorbent can be used to retain the analytes of interest while washing away interfering matrix components.

Causality Behind Choice: The primary goal is to remove matrix components (excipients, salts) that can cause ion suppression in the mass spectrometer source, while ensuring high recovery of all potential degradation products, which may span a wide range of polarities. All labware should be meticulously cleaned to avoid background contamination, as organophosphorus compounds can be present in the environment.[13][14]

Chromatographic Separation: The Key to Resolution

Liquid chromatography is the technique of choice. The key is to select a method that can retain the non-polar parent compound while also providing good peak shape for the more polar acidic degradants.

-

Reversed-Phase HPLC (RP-HPLC): This is the workhorse method. A C18 column provides excellent retention for the lipophilic BEH-EHP. A gradient elution starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic solvent (like acetonitrile or methanol) will elute compounds based on decreasing polarity. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for good peak shape and for promoting ionization in the MS source.[15][16]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar degradation products that may not be well-retained on a C18 column, HILIC is a powerful alternative.[17][18] It uses a polar stationary phase and a high-organic mobile phase, providing excellent retention for polar analytes like phosphonic acids.[17][18]

Detection: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for the definitive identification of unknown degradation products.[19][20][21]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for the non-volatile compounds expected here. Analysis should be performed in both positive and negative ion modes. BEH-EHP and its neutral degradation products (2-ethylhexanol) will likely ionize well in positive mode as [M+H]⁺ or [M+Na]⁺ adducts. The acidic degradation products will ionize exceptionally well in negative mode as [M-H]⁻ ions.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high mass accuracy (typically < 5 ppm). This allows for the confident determination of the elemental composition of the parent and degradant ions, which is the first and most critical step in identifying an unknown.

-

Tandem Mass Spectrometry (MS/MS): By isolating a specific degradant ion and fragmenting it, MS/MS provides structural information. The fragmentation pattern of a phosphonate can reveal the structure of the different alkyl and alkoxy groups attached to the phosphorus core, providing definitive structural confirmation.[22]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. They must be adapted and optimized for the specific instrumentation and sample matrix in your laboratory.

Protocol 5.1: Forced Hydrolytic Degradation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Acid Stress: Transfer 1 mL of the stock solution to a vial. Add 9 mL of 0.1 M HCl. Cap the vial and place it in a heating block at 60 °C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Base Stress: Transfer 1 mL of the stock solution to a vial. Add 9 mL of 0.1 M NaOH. Cap the vial and keep it at room temperature. Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

-

Neutralization and Dilution: For each aliquot, take 100 µL and neutralize it. For the acid sample, add 100 µL of 0.1 M NaOH. For the base sample, add 100 µL of 0.1 M HCl. Dilute the neutralized sample to 1 mL with 50:50 acetonitrile:water.

-

Analysis: Analyze the prepared samples immediately using the LC-HRMS method described below.

Protocol 5.2: Stability-Indicating LC-HRMS Method

-

Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or equivalent).

-

LC Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-1 min: 30% B

-

1-10 min: 30% to 100% B

-

10-12 min: Hold at 100% B

-

12-12.1 min: 100% to 30% B

-

12.1-15 min: Equilibrate at 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

HRMS Parameters:

-

Ionization Mode: ESI, Positive and Negative (separate runs or polarity switching).

-

Scan Range: m/z 100-1000.

-

Resolution: 70,000.

-

Data Acquisition: Full scan followed by data-dependent MS/MS (TopN=5).

-

Collision Energy (for MS/MS): Stepped (e.g., 15, 30, 45 eV).

-

Data Interpretation and Method Trustworthiness

Identification of Degradation Products

The process of identifying a degradation product is a self-validating system built on layers of evidence:

-

Chromatographic Separation: A new peak appears in the stressed sample chromatogram that is absent in the time-zero sample.

-

Accurate Mass Measurement: The measured mass of the new peak is used to calculate a list of possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm). Chemical sense is applied to filter this list (e.g., the formula must contain P, C, H, O).

-

Isotopic Pattern Matching: The observed isotopic pattern should match the theoretical pattern for the proposed formula.

-